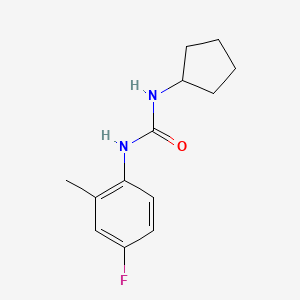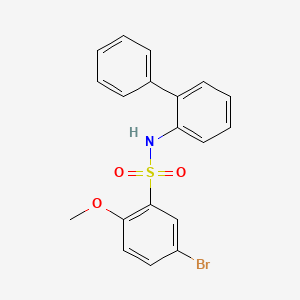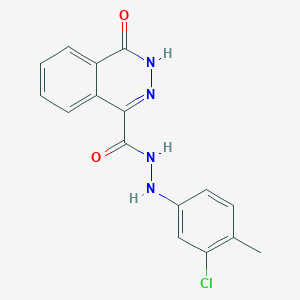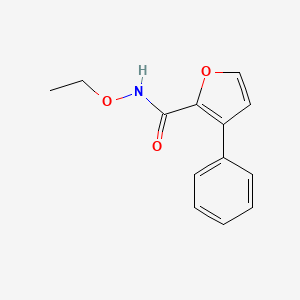![molecular formula C18H20N2O4 B7497607 N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide, also known as FPhA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods and has been found to have potential applications in the field of medicine and drug development.
Mecanismo De Acción
The mechanism of action of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide is not fully understood. However, it has been suggested that this compound may exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammatory processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammatory processes. This compound has also been found to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has also been found to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide. One direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes and signaling pathways that are targeted by this compound. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research could focus on the development of this compound derivatives with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide can be synthesized using various methods, including the reaction of furan-3-carbonyl chloride with piperidine, followed by the reaction of the resulting compound with 2-phenoxyacetic acid. Another method involves the reaction of furan-3-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 2-phenoxyacetyl chloride. Both methods result in the synthesis of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide has shown potential applications in the field of medicine and drug development. It has been found to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. This compound has also been found to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial drugs.
Propiedades
IUPAC Name |
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(13-24-16-4-2-1-3-5-16)19-15-6-9-20(10-7-15)18(22)14-8-11-23-12-14/h1-5,8,11-12,15H,6-7,9-10,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUJWFJFOAOMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7497535.png)



![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)

![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)

